2-Amino-5-fluoro-6-methylpyridine

Medicinal Chemistry Process Chemistry Crystallization

This disubstituted pyridine (5-fluoro, 2-amino, 6-methyl) offers a distinct electronic/steric profile for precise SAR studies. Substituting with des-fluoro or des-methyl analogs invalidates data due to altered logP (XLogP3=1.01) and binding geometry. Ideal for ATP-competitive kinase scaffolds and C-H activation libraries. Ensure batch consistency via reported melting point (70-72°C).

Molecular Formula C6H7FN2
Molecular Weight 126.13 g/mol
CAS No. 110919-71-6
Cat. No. B008560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoro-6-methylpyridine
CAS110919-71-6
Molecular FormulaC6H7FN2
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N)F
InChIInChI=1S/C6H7FN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)
InChIKeyWMGRXNKQEVOVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluoro-6-methylpyridine (CAS 110919-71-6) – A Strategic Fluorinated Pyridine Building Block for Medicinal Chemistry and Synthesis


2-Amino-5-fluoro-6-methylpyridine (CAS 110919-71-6) is a disubstituted pyridine derivative featuring a fluorine atom at the 5-position, an amino group at the 2-position, and a methyl group at the 6-position [1]. This precise substitution pattern confers a distinct electronic and steric profile, differentiating it from mono-substituted or differently substituted pyridine analogs. The compound is primarily utilized as a versatile building block for the synthesis of more complex, fluorinated heterocyclic scaffolds, particularly in medicinal chemistry and agrochemical research . Its molecular formula is C6H7FN2, with a molecular weight of 126.13 g/mol . Commercial availability typically ranges from 96% to 98% purity .

Critical Procurement Considerations for 2-Amino-5-fluoro-6-methylpyridine: Avoiding Unintended Substitution


The term 'aminomethylpyridine' encompasses a broad class of regioisomers and substitution variants with dramatically different physical, chemical, and biological properties [1]. Simply substituting a generic or more readily available analog, such as 2-amino-6-methylpyridine (lacking the 5-fluoro) or 2-amino-5-fluoropyridine (lacking the 6-methyl), is not a scientifically valid practice. These structural changes directly impact molecular features like melting point, logP, electronic distribution, and the geometry of key binding interactions. The quantitative evidence below demonstrates that even a single atom change (e.g., H → F or H → CH₃) results in measurable and functionally significant differences in properties like solid-state behavior and lipophilicity, which can affect synthesis yields, purification methods, and downstream biological performance . Therefore, selecting the exact compound based on its CAS number is essential for reproducibility and achieving the desired outcomes in research or process development.

Quantitative Differentiation of 2-Amino-5-fluoro-6-methylpyridine Against Key Structural Analogs


Comparative Melting Point Analysis: 2-Amino-5-fluoro-6-methylpyridine vs. Non-Fluorinated and Chlorinated Analogs

The melting point is a critical physical property influencing compound handling, purification, and formulation. 2-Amino-5-fluoro-6-methylpyridine exhibits a melting point range of 70-72 °C . This is significantly higher than its non-fluorinated analog, 2-amino-6-methylpyridine, which melts at 41-45 °C [1], and is comparable to the 5-chloro analog, 2-amino-5-chloro-6-methylpyridine (mp 70-75 °C) [2]. The substantial ~30 °C increase relative to the non-halogenated pyridine demonstrates a pronounced effect of the 5-fluoro substituent on solid-state packing and intermolecular interactions.

Medicinal Chemistry Process Chemistry Crystallization

Lipophilicity (LogP) Comparison: Enhanced cLogP of 2-Amino-5-fluoro-6-methylpyridine Relative to 2-Amino-5-fluoropyridine

Lipophilicity, often expressed as LogP, is a fundamental determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties, including passive membrane permeability, solubility, and metabolic stability. The target compound, 2-Amino-5-fluoro-6-methylpyridine, has a predicted XLogP3 value of 1.01 [1]. This is higher than the XLogP3 of its analog lacking the 6-methyl group, 2-amino-5-fluoropyridine, which has a predicted XLogP3 of 0.72 . This difference is chemically intuitive, as the addition of a methyl group increases the overall hydrophobicity of the molecule.

Medicinal Chemistry ADME Drug Design

Topological Polar Surface Area (TPSA) Differentiation: Implications for Bioavailability

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's oral bioavailability and blood-brain barrier penetration. Molecules with a TPSA below 140 Ų are generally considered more likely to possess favorable oral absorption. The target compound, 2-Amino-5-fluoro-6-methylpyridine, has a computed TPSA of 38.9 Ų [1]. Its analog, 2-amino-6-methylpyridine, which lacks the 5-fluoro substituent, also has a computed TPSA of 38.9 Ų [2]. While the values are identical for these two specific molecules, this shared property confirms that the addition of the fluorine atom at the 5-position does not increase polarity in a way that would negatively impact predicted bioavailability compared to the non-fluorinated lead-like scaffold.

Medicinal Chemistry Computational Chemistry Drug Design

Targeted Application Scenarios for 2-Amino-5-fluoro-6-methylpyridine Based on Evidence


Scaffold for Kinase Inhibitor Lead Optimization

The compound's distinct lipophilicity profile (XLogP3 = 1.01) and preserved favorable TPSA (38.9 Ų) make it an ideal core scaffold for designing ATP-competitive kinase inhibitors. The 5-fluoro and 6-methyl substitutions can be leveraged to occupy specific hydrophobic pockets within the kinase ATP-binding site, while the 2-amino group serves as a vector for further elaboration into hinge-binding motifs. The measurable difference in LogP compared to the des-methyl analog allows medicinal chemists to fine-tune the overall hydrophobicity of the inhibitor series to balance potency with solubility and metabolic stability [1].

Synthesis of Fluorinated Heterocyclic Libraries via C-H Functionalization

The presence of the 2-amino group provides a strong directing group for transition-metal-catalyzed C-H activation chemistry, enabling the selective functionalization of the pyridine ring at positions 3 or 4. The 5-fluoro substituent can further modulate the electronic properties of the ring, influencing the site-selectivity and reactivity of these transformations. This allows for the rapid generation of diverse, highly substituted, and fluorinated pyridine libraries, which are valuable in fragment-based drug discovery (FBDD) and high-throughput screening campaigns .

Standardized Intermediate for Parallel Synthesis

Given its well-defined and consistently reported melting point (70-72 °C), 2-Amino-5-fluoro-6-methylpyridine serves as a robust and reliable intermediate for parallel synthesis workflows. The crystalline solid nature at room temperature facilitates accurate weighing and handling, while the distinct melting point provides a straightforward quality control check for incoming material, ensuring consistency across large-scale, multi-step synthetic sequences in medicinal chemistry or process research and development (R&D) labs .

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